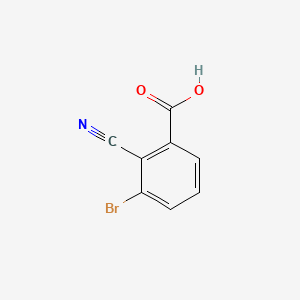![molecular formula C25H33N5S B595916 Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]- CAS No. 1222966-34-8](/img/structure/B595916.png)
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- is a complex organosulfur compound. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, structurally similar to urea but with a sulfur atom replacing the oxygen atom. This specific derivative incorporates a cinchona alkaloid moiety and a pyrrolidinylmethyl group, making it a unique and versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For the compound , the synthetic route may involve the following steps:
Formation of Isothiocyanate Intermediate: This can be achieved by reacting a suitable amine with carbon disulfide (CS₂) and an oxidizing agent.
Reaction with Cinchona Alkaloid: The isothiocyanate intermediate is then reacted with a cinchona alkaloid derivative to form the desired thiourea compound.
Addition of Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a variety of substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiourea derivatives involves their ability to form strong hydrogen bonds and interact with various molecular targets. For example, as an enzyme inhibitor, thiourea derivatives can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The specific molecular targets and pathways depend on the particular application and the structure of the thiourea derivative.
Comparación Con Compuestos Similares
Thiourea derivatives are compared with other sulfur-containing compounds such as:
Urea: Structurally similar but with an oxygen atom instead of sulfur. Urea is less reactive in certain chemical reactions compared to thiourea.
Isothiourea: Another sulfur-containing compound with different tautomeric forms, offering distinct reactivity and applications.
Thiocarbamides: A broader class of compounds that includes thiourea and its derivatives, known for their diverse chemical and biological activities.
Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N’-[(2S)-2-pyrrolidinylmethyl]- stands out due to its unique combination of a cinchona alkaloid moiety and a pyrrolidinylmethyl group, providing distinct advantages in chiral catalysis and biological activity.
Propiedades
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-QKIJQESPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)


![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)








